3-o-Tolyloxetan-3-amine hydrochloride
Description
3-o-Tolyloxetan-3-amine hydrochloride is a specialized chemical compound that stands at the intersection of several key areas in synthetic and medicinal chemistry. Its structure, featuring a strained four-membered oxetane (B1205548) ring, a tertiary amine, and an aryloxy moiety, makes it a subject of interest for researchers exploring new chemical space and developing molecules with tailored properties.
The oxetane ring, a four-membered cyclic ether, has seen a surge in interest within drug discovery due to its unique combination of properties. nih.gov Unlike more common five- and six-membered rings, the inherent ring strain of oxetane (approximately 106 kJ/mol) imparts distinct conformational preferences and reactivity. nih.gov This strained system is not merely a chemical curiosity; it offers tangible benefits in molecular design.
The incorporation of an oxetane moiety can lead to profound improvements in the physicochemical properties of a parent molecule. nih.gov Key advantages include:
Enhanced Aqueous Solubility: The polar nature of the ether linkage within the oxetane ring can significantly increase the water solubility of a compound, a critical factor for bioavailability.
Modulation of Lipophilicity: Oxetanes can serve as effective replacements for more lipophilic groups, such as gem-dimethyl or carbonyl functionalities, thereby helping to optimize a compound's lipophilic profile.
Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, which can lead to improved pharmacokinetic profiles. enamine.net
Three-Dimensionality: The non-planar, puckered conformation of the oxetane ring introduces valuable three-dimensional character into otherwise flat molecules, which can enhance binding affinity and selectivity for biological targets.
The table below summarizes some of the key properties imparted by the oxetane scaffold.
| Property | Impact of Oxetane Incorporation |
| Aqueous Solubility | Generally Increased |
| Lipophilicity (logP) | Generally Decreased |
| Metabolic Stability | Often Increased |
| Molecular Shape | Increased Three-Dimensionality |
This table presents generalized trends observed in medicinal chemistry when incorporating an oxetane scaffold.
Within the broader class of oxetanes, the 3-aminooxetane scaffold is of particular importance as a versatile building block in organic synthesis. cymitquimica.comhsppharma.com The presence of a primary or secondary amine at the 3-position of the oxetane ring provides a convenient handle for a wide array of chemical transformations, including amidation, reductive amination, and nucleophilic substitution reactions. cymitquimica.com
The hydrochloride salt form, as in this compound, enhances the stability and water solubility of the free amine, making it easier to handle and use in aqueous reaction conditions. hsppharma.com The 3-aminooxetane moiety is frequently employed to introduce the beneficial properties of the oxetane ring while simultaneously providing a point for further molecular elaboration. enamine.net
The specific subclass of aryloxetan-3-amines, to which this compound belongs, is a focal point of research for several reasons. The combination of the oxetane ring and an aryloxy group offers a unique structural motif that can be explored for its potential biological activity. The "o-tolyl" substituent (a methyl group at the ortho position of the phenyl ring) in this compound provides steric and electronic differentiation from other aryloxy derivatives, which can be crucial for fine-tuning interactions with biological targets.
Research in this area is generally directed towards the following objectives:
Synthesis of Novel Analogs: The development of efficient and versatile synthetic routes to access a variety of substituted aryloxetan-3-amines is a primary focus. This allows for the systematic exploration of structure-activity relationships (SAR).
Bioisosteric Replacement: Aryloxetan-3-amines are investigated as potential bioisosteres for other chemical groups in known bioactive molecules. The goal is to improve upon the properties of the original molecule, such as potency, selectivity, or pharmacokinetic parameters.
Exploration of New Pharmacological Targets: The unique three-dimensional shape and electronic properties of these compounds make them suitable candidates for screening against a wide range of biological targets, potentially leading to the discovery of novel therapeutic agents.
While specific research findings on this compound are not extensively reported in publicly available literature, the foundational principles of oxetane chemistry and the synthetic utility of 3-aminooxetanes provide a strong rationale for its investigation in contemporary chemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-methylphenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-4-2-3-5-9(8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWGRSIWXZCDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(COC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322200-82-7 | |
| Record name | 3-Oxetanamine, 3-(2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactivity and Mechanistic Aspects of 3 O Tolyloxetan 3 Amine Hydrochloride
Reactivity Profile of the Amine Group
The amine functional group in 3-o-tolyloxetan-3-amine is primary, meaning the nitrogen atom is bonded to one carbon atom (of the oxetane (B1205548) ring) and two hydrogen atoms. This structure dictates its reactivity, primarily as a nucleophile and a base, once deprotonated from its hydrochloride salt form.
Nucleophilic Characteristics in Organic Transformations
As with other primary amines, the nitrogen atom in 3-(o-tolyl)oxetan-3-amine possesses a lone pair of electrons, making it an effective nucleophile. organic-chemistry.org This allows it to attack electron-deficient centers, initiating a wide range of organic transformations. The nucleophilicity is influenced by the steric hindrance imposed by the adjacent ortho-tolyl and oxetane groups. While these bulky substituents may slow reaction rates compared to simpler primary amines, the amine group remains a potent reactive site for forming new carbon-nitrogen bonds.
Acylation Reactions
Primary amines readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides to form amides. arkat-usa.org In the case of 3-o-tolyloxetan-3-amine, reaction with an agent such as acetyl chloride in the presence of a non-nucleophilic base (to neutralize the generated HCl and the initial hydrochloride salt) would yield the corresponding N-acetylated amide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. Over-acylation is not a concern as the resulting amide is significantly less nucleophilic than the starting amine. arkat-usa.org
Table 1: Illustrative Acylation Reaction
| Reactant | Reagent | Product |
|---|---|---|
| 3-o-Tolyloxetan-3-amine | Acetyl Chloride, Pyridine | N-(3-(o-tolyl)oxetan-3-yl)acetamide |
Alkylation Reactions
The amine group can be alkylated by reaction with alkyl halides through nucleophilic aliphatic substitution (SN2 reaction). libretexts.org The reaction of 3-o-tolyloxetan-3-amine with an alkyl halide (e.g., methyl iodide) would initially produce the secondary amine. However, controlling the reaction to achieve selective mono-alkylation can be challenging. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.org Using a large excess of the amine relative to the alkylating agent can favor the mono-alkylated product.
Table 2: Potential Products of Alkylation with Methyl Iodide
| Degree of Alkylation | Product Name |
|---|---|
| Mono-alkylation | N-methyl-3-(o-tolyl)oxetan-3-amine |
| Di-alkylation | N,N-dimethyl-3-(o-tolyl)oxetan-3-amine |
| Quaternary Salt | N,N,N-trimethyl-3-(o-tolyl)oxetan-3-aminium iodide |
Condensation Reactions with Carbonyl Compounds
Primary amines participate in condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. wikipedia.org Subsequent dehydration of this intermediate yields the C=N double bond of the imine. wikipedia.org The reaction is reversible and is often driven to completion by removing the water formed during the reaction. For 3-o-tolyloxetan-3-amine, reacting it with a ketone like acetone (B3395972) under appropriate acidic conditions would result in the formation of the corresponding imine.
Reactivity Profile of the Oxetane Ring System
The oxetane ring is a four-membered heterocycle containing one oxygen atom. Due to significant ring strain (approximately 106 kJ/mol), it is susceptible to ring-opening reactions when treated with various reagents, a characteristic that is synthetically valuable. nih.gov
Ring-Opening Reactions and Associated Factors
The ring-opening of unsymmetrical oxetanes can be initiated by both nucleophiles and electrophiles. The regioselectivity of the attack is governed by steric and electronic factors and the reaction conditions. magtech.com.cn
Under Basic or Nucleophilic Conditions: Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen in an SN2-type mechanism. magtech.com.cn For 3-o-tolyloxetan-3-amine, both C2 and C4 positions are potential sites of attack. A strong nucleophile would likely attack one of these positions, leading to the opening of the ring to form a substituted 1,3-amino alcohol.
Under Acidic Conditions: In the presence of an acid, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. The mechanism can have characteristics of both SN1 and SN2 reactions. The attack often occurs at the more substituted carbon atom (C3 in this case) if that carbon can stabilize a positive charge (carbocation-like intermediate). However, attack at the C3 position bearing the amine and tolyl groups would be sterically hindered and electronically complex. More commonly, the nucleophile will attack at the less hindered C2 or C4 positions. The formation of a stable carbocation intermediate is a key factor in determining the reaction pathway. magtech.com.cn
The presence of the 3-amino and 3-tolyl substituents significantly influences the ring's reactivity. The electron-donating nature of the amine (in its free base form) and the aryl group can affect the stability of potential intermediates, thereby directing the outcome of the ring-opening reaction.
Table 3: Factors Influencing Oxetane Ring-Opening
| Condition | Primary Mechanism | Preferred Site of Nucleophilic Attack |
|---|---|---|
| Basic / Strong Nucleophile | SN2 | Less sterically hindered carbon (C2/C4) |
| Acidic / Weak Nucleophile | SN1 / SN2 Hybrid | Can be the more substituted carbon if it stabilizes a positive charge, but often the less hindered carbon (C2/C4) |
Stability under Various Reaction Conditions
The stability of 3-o-tolyloxetan-3-amine hydrochloride is dictated by the inherent properties of the oxetane ring and the amine hydrochloride group. The four-membered oxetane ring is strained and susceptible to ring-opening reactions under various conditions.
Acidic Conditions: Under acidic conditions, the oxetane oxygen is likely to be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening. The presence of the amine hydrochloride already renders the medium acidic, potentially influencing its stability in solution.
Basic Conditions: In the presence of a strong base, the amine hydrochloride would be deprotonated to the free amine. The resulting nucleophilic amine could potentially participate in intermolecular reactions, although the strained oxetane ring is generally more reactive towards external nucleophiles.
Thermal Conditions: The thermal stability of this compound has not been reported. However, strained cyclic ethers like oxetanes can undergo thermal decomposition, though typically at elevated temperatures. The presence of the tolyl and amine substituents would influence the specific decomposition pathways.
Reductive and Oxidative Conditions: The molecule contains functional groups that could be susceptible to oxidation or reduction. The secondary amine could be oxidized, and while the oxetane ring is generally stable to many oxidizing agents, strong oxidants could lead to degradation. The aromatic tolyl group could be susceptible to oxidation under harsh conditions. Reductive conditions are unlikely to affect the oxetane or amine groups unless specific reagents targeting ether cleavage are employed.
Interplay between the Oxetane and Amine Moieties
Electronic Effects: The electron-withdrawing inductive effect of the protonated amine (ammonium) group would likely decrease the electron density on the oxetane oxygen. This would make the oxygen less basic and potentially less susceptible to protonation. However, it could also further polarize the C-O bonds of the oxetane ring, making the ring carbons more electrophilic and thus more reactive towards nucleophiles.
Intramolecular Reactions: In its free amine form (after deprotonation), the nitrogen atom could potentially act as an intramolecular nucleophile, leading to rearrangement or decomposition products, although such reactions would likely require specific conditions to overcome the activation energy for forming a highly strained bicyclic system.
Mechanistic Investigations of Key Reactions
Detailed mechanistic investigations for key reactions involving this compound are not available in the scientific literature. The following subsections describe hypothetical reaction pathways and considerations for mechanistic studies based on the known chemistry of oxetanes and amines.
Elucidation of Reaction Pathways
The most probable reaction pathway for this compound is the acid-catalyzed ring-opening of the oxetane. In the presence of a nucleophile (Nu⁻) and an acid catalyst (H⁺), the reaction would likely proceed as follows:
Protonation of the oxetane oxygen: This is a rapid and reversible step that activates the oxetane ring.
Nucleophilic attack: The nucleophile attacks one of the oxetane ring carbons. The regioselectivity of this attack (at C2 or C4) would be influenced by steric and electronic factors, including the presence of the bulky tolyl group.
Ring-opening: The C-O bond breaks, relieving the ring strain and forming the product.
Identification of Intermediates and Transition States
In the proposed acid-catalyzed ring-opening, the key intermediate would be the protonated oxetane. The transition state for the nucleophilic attack would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the C-O bond of the oxetane ring. The structure of this transition state would likely have significant carbocationic character, especially if the reaction proceeds via an Sₙ1-like mechanism.
Kinetic Studies and Rate-Determining Steps
Kinetic studies would be essential to determine the rate-determining step of the reaction. For the acid-catalyzed ring-opening, the rate-determining step is typically the nucleophilic attack on the protonated oxetane. The rate law for such a reaction would be expected to be dependent on the concentrations of the substrate, the acid catalyst, and the nucleophile.
A hypothetical rate law could be: Rate = k[this compound][H⁺][Nu⁻].
Influence of Substituent Effects on Reactivity
The substituents on the oxetane ring would have a profound impact on its reactivity.
o-Tolyl Group: This bulky aromatic group would exert a significant steric influence, likely directing nucleophilic attack to the less hindered carbon of the oxetane ring. Electronically, the tolyl group is weakly electron-donating, which could stabilize any developing positive charge on the adjacent carbon during the ring-opening, potentially favoring an Sₙ1-like mechanism.
Amine Hydrochloride Group: The electron-withdrawing nature of the ammonium group would decrease the electron density of the oxetane ring, potentially making it more susceptible to nucleophilic attack. Its steric bulk would also contribute to the regioselectivity of the ring-opening reaction.
Computational Chemistry Approaches to 3 O Tolyloxetan 3 Amine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-o-tolyloxetan-3-amine hydrochloride at the atomic and electronic levels. These methods, ranging from ab initio to density functional theory (DFT), allow for a detailed examination of the molecule's electronic structure and the various shapes it can adopt.
Electronic Structure Characterization
The electronic structure of this compound is significantly influenced by the interplay of the strained oxetane (B1205548) ring, the aromatic tolyl group, and the protonated amine. DFT calculations are a common choice for characterizing such systems, providing a balance between computational cost and accuracy. rsc.orgresearchgate.net
Key electronic properties that can be calculated include the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. For oxetane derivatives, the presence of the oxygen heteroatom introduces lone pairs that can significantly influence the HOMO energy. aip.org The electron-withdrawing nature of the oxygen atom in the oxetane ring also impacts the electron density distribution across the molecule. nih.gov
The electrostatic potential map would likely show a region of high positive potential around the ammonium (B1175870) group, indicating its susceptibility to nucleophilic attack, and regions of negative potential associated with the oxygen atom and the π-system of the tolyl group. Analysis of atomic charges, often calculated using methods like Mulliken population analysis, can quantify the electron distribution and highlight the polar nature of the C-O bonds within the oxetane ring. rsc.org
Table 1: Representative Calculated Electronic Properties for a Generic 3-Aryl-3-aminooxetane System
| Property | Typical Calculated Value | Method | Significance |
| HOMO Energy | -7.0 to -6.0 eV | B3LYP/6-31G(d) | Indicates electron-donating ability |
| LUMO Energy | -1.0 to 0.0 eV | B3LYP/6-31G(d) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.0 to 7.0 eV | B3LYP/6-31G(d) | Relates to chemical stability |
| Dipole Moment | 2.0 to 4.0 D | B3LYP/6-31G(d) | Quantifies molecular polarity |
Note: These are illustrative values for a model system and would vary for this compound.
Conformational Analysis
The four-membered oxetane ring is not planar and exhibits a puckered conformation to alleviate ring strain. acs.orgmdpi.com The degree of puckering can be influenced by the substituents on the ring. acs.org For this compound, the bulky tolyl and amino groups at the C3 position will significantly impact the preferred conformation of the oxetane ring.
Computational methods, particularly DFT and ab initio calculations, are employed to explore the potential energy surface of the molecule and identify the most stable conformations. researchgate.net This involves rotating the single bonds, such as the C-N bond and the bond connecting the tolyl group to the oxetane ring, and calculating the corresponding energy. The results of such an analysis would reveal the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. These studies often involve techniques like relaxed potential energy surface scans.
The puckering of the oxetane ring is a key conformational feature. acs.org The dihedral angle of the ring atoms is a quantitative measure of this puckering. The presence of the bulky ortho-tolyl group could lead to specific steric interactions that favor a particular puckered conformation to minimize these clashes.
Molecular Modeling of Reaction Pathways
Molecular modeling is instrumental in understanding the mechanisms of chemical reactions involving this compound. By mapping out the energy profile of a reaction, from reactants to products through transition states, chemists can gain a deeper understanding of reaction rates and selectivities.
Transition State Characterization in Mechanistic Studies
A key aspect of modeling reaction pathways is the identification and characterization of transition states. rsc.org For reactions involving the oxetane ring, such as ring-opening reactions, computational methods can be used to locate the high-energy transition state structure that connects the reactant and product. acs.orgnih.gov The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For instance, in the case of a nucleophilic attack on the oxetane ring, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of a C-O bond in the ring. acs.org Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Kinetic and computational studies on related systems suggest that reactions involving the formation of 3-aryl-3-aminooxetanes can proceed through an SN1 mechanism, involving the formation of a stable oxetane carbocation intermediate. beilstein-journals.org Computational modeling can be used to investigate the stability of such a carbocation derived from 3-o-tolyloxetan-3-amine.
Prediction of Reactivity and Selectivity
Computational chemistry can also be used to predict the reactivity and selectivity of this compound in various chemical transformations. For example, by calculating the activation energies for different possible reaction pathways, one can predict which pathway is more likely to occur.
In the context of regioselectivity, if a reaction can lead to multiple products, computational modeling can help determine which product is favored by comparing the energies of the transition states leading to each product. For instance, in a ring-opening reaction of the oxetane, a nucleophile could potentially attack either of the two carbon atoms adjacent to the oxygen. The calculated activation barriers for these two pathways would indicate the preferred site of attack. The steric hindrance and electronic effects of the tolyl and amino substituents would play a crucial role in determining this selectivity. Studies on tertiary amines have shown that the nature of the substituents significantly influences their reactivity. aip.org
Theoretical Studies of Aromatic Substituent Effects on Oxetane-Amine Systems
The ortho-tolyl group in this compound is an aromatic substituent that can exert both steric and electronic effects on the oxetane-amine system. Theoretical studies are well-suited to systematically investigate these effects.
By computationally comparing a series of 3-aryl-3-aminooxetanes with different substituents on the aromatic ring (e.g., electron-donating and electron-withdrawing groups), it is possible to deconvolute the influence of these substituents on various molecular properties. For example, such studies could quantify the effect of the substituent on the basicity of the amine, the stability of the oxetane ring, and the activation energies of its reactions.
The inductive and resonance effects of the tolyl group can be analyzed by examining the changes in the calculated atomic charges and molecular orbital distributions. The steric bulk of the ortho-methyl group on the tolyl ring is expected to have a significant impact on the conformational preferences and the accessibility of the reactive centers in the molecule. This can be quantified by calculating steric descriptors and analyzing the calculated geometries.
Table 2: Illustrative Calculated Properties for a Series of 3-Aryl-3-aminooxetanes with Different Substituents
| Substituent (para-position) | Amine pKa (calculated) | Ring-Opening Activation Energy (kcal/mol) | Significance |
| -OCH₃ (electron-donating) | 9.5 | 25 | Increased basicity, potentially slower ring-opening |
| -H (neutral) | 9.2 | 23 | Baseline for comparison |
| -NO₂ (electron-withdrawing) | 8.7 | 20 | Decreased basicity, potentially faster ring-opening |
Note: These are hypothetical values to illustrate the trends that could be revealed by such a computational study.
Strategic Utility of 3 O Tolyloxetan 3 Amine Hydrochloride in Advanced Organic Synthesis
Roles as Building Blocks for Complex Molecular Scaffolds
3-Aminooxetanes, such as 3-o-tolyloxetan-3-amine hydrochloride, are recognized as versatile building blocks for the construction of intricate molecular scaffolds. The high ring strain of the oxetane (B1205548) core makes it susceptible to nucleophilic attack, facilitating ring-opening reactions that introduce valuable functionality. This reactivity, coupled with the presence of the amine group, allows for the divergent synthesis of a wide range of more complex structures.
The utility of 3-aminooxetanes as 1,3-amphoteric molecules has been demonstrated in various intermolecular annulation reactions. In these transformations, the amino group acts as a nucleophile, while the oxetane ring serves as an electrophilic partner after activation, leading to the formation of diverse heterocyclic systems. This dual reactivity eliminates the need for pre-functionalized starting materials and provides a convergent approach to valuable molecular frameworks. For instance, 3-aminooxetanes can undergo [3+2] annulations with polarized π-systems, offering rapid access to a variety of five-membered heterocycles rsc.org.
The incorporation of the oxetane motif can also significantly influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and lipophilicity. This makes 3-aminooxetane building blocks particularly attractive in the field of medicinal chemistry for the synthesis of novel drug candidates nih.govacs.org. The rigid, three-dimensional nature of the oxetane ring can enforce specific conformations, which is crucial for optimizing ligand-receptor interactions nih.gov.
| Building Block | Resulting Scaffold | Transformation Type | Reference |
| 3-Aminooxetane | Iminothiazolidines | [3+2] Annulation with isothiocyanates | rsc.org |
| 3-Aminooxetane | Oxazolidinones | [3+2] Annulation with CO2 | rsc.org |
| Oxetane | 2-Iminotetrahydrofurans | [1+4] Condensation with α-imino carbenes | nih.govrsc.org |
| Oxetane | 15-membered aza-macrocycles | [3+4+4+4] Condensation with α-imino carbenes | nih.govrsc.org |
Application in Heterocyclic Chemistry
The unique reactivity of 3-aminooxetanes makes them particularly well-suited for applications in heterocyclic chemistry. The ability of the oxetane ring to undergo controlled ring-opening provides a powerful tool for the stereocontrolled synthesis of substituted tetrahydrofurans and other oxygen-containing heterocycles.
One notable application is the reaction of oxetanes with α-imino carbenes, generated in situ from N-sulfonyl-1,2,3-triazoles. This transformation leads to the formation of 2-iminotetrahydrofurans through a formal [1+4] condensation. The reaction proceeds via the formation of an oxonium ylide intermediate, which then undergoes a ring-enlargement rearrangement. The conditions of this reaction can be tuned to favor different outcomes, showcasing the versatility of the oxetane building block nih.govrsc.org.
Furthermore, the amphoteric nature of 3-aminooxetanes enables their participation in formal [3+2] cycloaddition reactions with various partners. For example, their reaction with isothiocyanates proceeds smoothly under mild, catalyst-free conditions to afford iminothiazolidines in high yields. Similarly, reaction with carbon disulfide yields mercaptothiazolidines. These reactions highlight the ability of 3-aminooxetanes to serve as stable and readily available synthons for the rapid construction of diverse heterocyclic libraries rsc.org.
| Reactant 1 | Reactant 2 | Product Heterocycle | Key Features | Reference |
| 3-Aminooxetane | Isothiocyanate | Iminothiazolidine | Catalyst-free, high efficiency | rsc.org |
| 3-Aminooxetane | Carbon Disulfide | Mercaptothiazolidine | Mild conditions | rsc.org |
| 3-Aminooxetane | Carbon Dioxide | Oxazolidinone | Requires catalyst | rsc.org |
| Oxetane | N-sulfonyl-1,2,3-triazole | 2-Iminotetrahydrofuran | Rh(II)-catalyzed | nih.govrsc.org |
Synthetic Approaches to Structural Analogues and Isosteres
The development of synthetic routes to structural analogues and isosteres of this compound is crucial for expanding the available chemical space and for fine-tuning the properties of lead compounds in drug discovery. Aryl oxetane amines are considered potential bioisosteres for benzamides, which are common pharmacophores. However, the synthesis of these analogues has been historically challenging nih.gov.
A novel approach to the synthesis of amino-oxetanes involves the defluorosulfonylative coupling of sulfonyl fluorides. This method provides an alternative to the established SuFEx (sulfonyl-fluoride exchange) reactivity and allows for the formation of amino-oxetanes from a wide range of amines. The reaction is believed to proceed through the formation of a planar oxetane carbocation, which then couples with a nucleophile. This strategy is tolerant of various polar functional groups and is suitable for creating arrays of analogues nih.gov.
The synthesis of 3,3-disubstituted oxetanes, which can be precursors to various functionalized analogues, has also been a subject of extensive research. These syntheses often start from commercially available oxetan-3-one and involve transformations such as the Strecker synthesis to introduce cyano and amino functionalities, which can be further elaborated chemrxiv.org. The stability of the oxetane ring under various reaction conditions, including oxidation, reduction, and C-C bond-forming reactions, has been systematically studied to enable the design of robust synthetic routes to diverse analogues rsc.org.
| Synthetic Strategy | Starting Material | Key Intermediate/Product | Advantages | Reference |
| Defluorosulfonylative Coupling | Sulfonyl Fluoride, Amine | Amino-oxetane | Tolerant of polar groups, suitable for arrays | nih.gov |
| Strecker Synthesis | Oxetan-3-one | 3-Cyano-3-amino oxetane | Access to oxetane amino acids | chemrxiv.org |
| Ring Expansion | Oxetane | Tetrahydrofuran | Controlled synthesis of larger rings | nih.govrsc.org |
Integration in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. The integration of building blocks like this compound or its precursors into MCRs can significantly increase synthetic efficiency and molecular diversity organic-chemistry.org.
While direct examples involving this compound in MCRs are not extensively documented, the closely related oxetan-3-one has been successfully employed in a four-component A3-based cascade reaction. This reaction, involving a 1,2-amino alcohol, formaldehyde, an alkyne, and oxetan-3-one, provides a highly atom-economic route to diverse 3-oxetanone-derived N-propargyl spirooxazolidines. This strategy demonstrates the potential for incorporating the oxetane scaffold into complex, spirocyclic systems through MCRs mdpi.com.
The general principles of MCRs, such as the Ugi and Passerini reactions, often rely on the reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid nih.govnih.gov. The amino group of this compound makes it a suitable component for such reactions, potentially leading to the synthesis of novel peptide-like structures containing the oxetane motif. The development of MCRs that incorporate 3-aminooxetanes would provide a rapid and efficient means of generating libraries of complex molecules with potential biological activity.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as drug candidates, at a late stage in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The oxetane moiety is an attractive target for LSF due to its unique reactivity.
Methodologies have been developed for the direct conversion of inactivated sp3 alcohols into oxetanes, which can be applied to the late-stage modification of complex molecules. This approach has been successfully used in the synthesis of oxetane-containing steroids, demonstrating its applicability to structurally complex and functionally diverse substrates acs.orgresearchgate.net.
Furthermore, the introduction of aryl amino-oxetane scaffolds through late-stage C-H alkylation has been reported. These scaffolds are valuable bioisosteres for the common benzamide (B126) pharmacophore. This strategy allows for the direct installation of the oxetane ring onto an existing aromatic core, providing a streamlined approach to novel analogues nih.gov. The ability to introduce the 3-o-tolyloxetan-3-amine moiety in a late-stage fashion would be highly valuable for optimizing the properties of bioactive compounds.
| LSF Strategy | Substrate Type | Functionalization | Key Advantage | Reference |
| Alcohol C-H Functionalization | Complex alcohols (e.g., steroids) | Oxetane formation | One-step conversion | acs.orgresearchgate.net |
| meta-C-H Alkylation | Pharmaceuticals | Introduction of amino-oxetane | Access to benzamide bioisosteres | nih.gov |
Contributions to Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to probe biological systems and to serve as starting points for drug discovery. The use of conformationally constrained building blocks like this compound can be highly advantageous in DOS strategies nih.gov.
The controlled reaction of oxetanes with α-imino carbenes exemplifies a DOS approach where the reaction conditions dictate the formation of either five-membered heterocycles (2-iminotetrahydrofurans) or larger 13- and 15-membered aza-macrocycles. By simply changing the concentration of the oxetane, the reaction can be switched between a [1+4] condensation and a [3+4+4+4] or [5+4+4] condensation, leading to a significant increase in scaffold diversity from the same set of starting materials nih.govrsc.org. This highlights the potential of oxetane-based building blocks to generate a wide range of structurally distinct molecular frameworks.
The ability of 3-aminooxetanes to participate in various annulation reactions further contributes to their utility in DOS. By reacting a single 3-aminooxetane building block with a diverse set of reaction partners (e.g., isothiocyanates, carbon disulfide, carbon dioxide), a library of different heterocyclic scaffolds can be rapidly assembled rsc.org. This modularity is a key principle of DOS and underscores the strategic value of this compound and related compounds in the generation of molecular diversity.
Future Research Directions and Emerging Perspectives
Development of Novel Synthetic Methodologies
The synthesis of 3-aryl-3-amino-oxetanes, including the o-tolyl derivative, presents an ongoing challenge due to the inherent ring strain of the oxetane (B1205548) core and the potential for competing side reactions. Future research is poised to move beyond traditional multi-step sequences to more elegant and efficient synthetic strategies.
A particularly promising avenue lies in the development of novel coupling reactions. Recently, a groundbreaking approach for the synthesis of 3-aryl-3-aminooxetanes was disclosed, involving a defluorosulfonylative coupling of sulfonyl fluorides. researchgate.netresearchgate.net This methodology mimics the robust and widely used amide coupling, thereby allowing for the direct utilization of extensive amine libraries to generate diverse benzamide (B126) bioisosteres. researchgate.netresearchgate.netdigitellinc.com Future work could focus on adapting and optimizing this strategy for the specific synthesis of 3-o-tolyloxetan-3-amine hydrochloride, potentially offering a more streamlined and scalable route.
Furthermore, exploration into transition-metal-catalyzed C-N bond-forming reactions directly on a pre-functionalized oxetane scaffold could provide new synthetic pathways. Methodologies such as Buchwald-Hartwig amination or Chan-Lam coupling, if successfully applied to suitable oxetane precursors, could offer a modular and versatile approach to a range of 3-aryl-3-amino-oxetane derivatives. The development of enantioselective methods would also be a significant advancement, providing access to chiral versions of these compounds for applications in medicinal chemistry. acs.org
Exploration of Unconventional Reactivity Patterns
The inherent ring strain of the oxetane in this compound, estimated to be around 25.5 kcal/mol, is a key driver of its reactivity. nih.gov While ring-opening reactions with various nucleophiles are a known feature of oxetanes, future research should delve into more unconventional reactivity patterns that leverage the interplay between the strained ring and the appended arylamine. researchgate.net
One area of interest is the exploration of radical-mediated transformations. The generation of radicals from oxetanes can lead to novel ring-opening and functionalization pathways that are complementary to traditional ionic reactions. researchgate.net Investigating the behavior of this compound under various radical-generating conditions could unveil new synthetic possibilities.
Moreover, the 1,3-amphoteric nature of 3-aminooxetanes, possessing both a nucleophilic amine and an electrophilic oxetane ring, opens the door to novel annulation reactions. rsc.org Research into catalyzed [3+2] cycloadditions with various partners could lead to the synthesis of complex heterocyclic scaffolds with potential biological activity. rsc.org The influence of the o-tolyl group on the regioselectivity and stereoselectivity of such reactions would be a key aspect to investigate.
Advanced Mechanistic Insights via State-of-the-Art Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and applications. Future research should employ a synergistic approach combining advanced spectroscopic techniques and computational modeling.
Computational Modeling: Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the mechanisms of reactions involving strained rings. digitellinc.com Future computational studies on this compound could focus on:
Transition State Analysis: Calculating the energy barriers for different proposed reaction pathways to predict the most likely mechanism for its formation and subsequent reactions.
Conformational Analysis: Determining the preferred conformation of the molecule and how this influences its reactivity. X-ray crystallography and DFT calculations on similar amino-oxetanes have shown they adopt a more three-dimensional conformation compared to their benzamide counterparts. digitellinc.com
Electronic Structure Analysis: Investigating the electronic properties of the molecule, such as the charge distribution and frontier molecular orbitals, to understand its nucleophilic and electrophilic character.
The table below summarizes the potential application of various techniques for mechanistic elucidation:
| Technique | Application for this compound Research |
| NMR Spectroscopy | Elucidation of molecular structure, conformational analysis, monitoring reaction kinetics. |
| Mass Spectrometry | Identification of reaction intermediates and byproducts, confirmation of molecular weight. |
| X-ray Crystallography | Determination of the solid-state structure, providing precise bond lengths and angles. |
| DFT Calculations | Modeling reaction pathways, calculating transition state energies, predicting spectroscopic properties. |
Expansion of Synthetic Applications in Chemical Discovery
The unique properties of the 3-amino-oxetane motif make it an attractive building block for various applications, particularly in medicinal chemistry. Aryl amino-oxetanes are being explored as promising bioisosteres for benzamides, a common pharmacophore found in numerous approved drugs. digitellinc.com This is due to their comparable polarity and hydrogen bonding capabilities, coupled with a more three-dimensional structure. digitellinc.com
Future research should focus on leveraging this compound as a versatile scaffold for the synthesis of novel bioactive molecules. Its potential applications include:
Drug Discovery: Incorporating the 3-(o-tolyl)amino-oxetane moiety into known drug scaffolds to modulate their physicochemical properties, such as solubility, metabolic stability, and lipophilicity. acs.org The 3,3-disubstitution pattern is known to enhance the stability of the oxetane ring. acs.orgnih.gov
Development of Novel Heterocyclic Systems: Utilizing the reactivity of the oxetane ring and the amine functionality to construct more complex heterocyclic systems through intramolecular cyclizations or multicomponent reactions.
Materials Science: Exploring the potential of incorporating this building block into polymers or other materials to impart specific properties, such as altered polarity or thermal stability.
The continued exploration of the synthesis, reactivity, and applications of this compound and its analogs holds significant promise for advancing various fields of chemical science. A multidisciplinary approach that combines synthetic innovation, mechanistic investigation, and application-driven research will be key to unlocking the full potential of this intriguing class of molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
